Cholesterol-4-13C
説明
Cholesterol-4-13C is a variant of cholesterol where the carbon atom at the 4th position is a Carbon-13 isotope . It has an empirical formula of 13CC26H46O and a molecular weight of 387.65 . .
Synthesis Analysis
This compound can be synthesized using stable isotopic tracers to track the biosynthesis of cholesterol in cultured cells . The isotopic tracer used is typically a 13 Carbon stable-isotope . This method allows for the analysis of other lipids, such as shorter carbon-chained fatty acids, which are precursor molecules in cholesterol biosynthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .Chemical Reactions Analysis
This compound can be used in NMR for compositional and quantitative analysis of oils and lipids in food . High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .. It has a boiling point of 360 °C (lit.) and a melting point of 147-149 °C (lit.) . Its density is 1.070 g/mL at 25 °C .
科学的研究の応用
Cholesterol as a Biomarker
- Isotopic Biomarker in Food and Health: Cholesterol, including isotopically labeled forms like Cholesterol-4-13C, is significant in tracking metabolic disorders and as a biomarker in food authentication. Advanced techniques such as NMR have enabled the analysis of 13C isotope contents in cholesterol, enhancing our ability to classify samples based on origin and to explore isotopomics of similar compounds (Hajjar, Rizk, Akoka, & Bejjani, 2019).
Cholesterol in Lipid Bilayers and Membranes
- Solid-State NMR Studies: Solid-state NMR, using highly 13C-enriched cholesterol, offers a high-resolution view of cholesterol's structure and dynamics in lipid bilayers. This technique facilitates the study of cholesterol's interaction with other lipids and proteins, crucial for cell function (Della Ripa, Petros, Cioffi, Piehl, Courtney, Burke, & Rienstra, 2018).
- Orientation in High-Density Lipoprotein (HDL): Solid-state NMR has been used to analyze the orientation of cholesterol in HDL nanodiscs, providing insights into its role in cholesterol cycling and its impact on the risk of coronary heart disease (Lau & Middleton, 2022).
Cholesterol Clustering and Interaction
- Cholesterol Oligomers in Membranes: Studies on cholesterol clustering, specifically the formation of dimers and tetramers, in lipid bilayers have been conducted. These clusters are significant for understanding cholesterol's role in regulating membrane proteins and its pathogenic implications in diseases (Elkins, Bandara, Pantelopulos, Straub, & Hong, 2021).
Cholesterol Synthesis and Transport
- Isotopically Enriched Cholesterol Production: An efficient method for producing isotopically enriched cholesterol, such as 13C-Cholesterol, using genetically engineered yeast has been developed. This method has applications in NMR and other studies focusing on cholesterol's role in biology and chemistry (Shivapurkar, Souza, Jeannerat, & Riezman, 2011).
将来の方向性
The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . Cholesterol biosynthesis supports proliferation and drives resistance to tyrosine kinase inhibitor (TKI) therapy in hepatocellular carcinoma (HCC) .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-CHMPPTJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([13CH2]4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99964-70-2 | |
Record name | (4-13C)Cholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099964702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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